molecular formula C9H7NO2 B1309160 5-hydroxy-1H-indole-3-carbaldehyde CAS No. 3414-19-5

5-hydroxy-1H-indole-3-carbaldehyde

Cat. No.: B1309160
CAS No.: 3414-19-5
M. Wt: 161.16 g/mol
InChI Key: MACGYEHQAHCRRD-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indole-3-carbaldehyde is a significant compound in the field of organic chemistry. It belongs to the indole family, which is known for its diverse biological activities and presence in various natural products. This compound is particularly notable for its role as a precursor in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group at the 3-position of the indole ring . Another method involves the oxidation of 5-hydroxyindole using reagents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens, nitro groups

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated indole derivatives

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both the hydroxyl and aldehyde functional groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

5-hydroxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-6-4-10-9-2-1-7(12)3-8(6)9/h1-5,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACGYEHQAHCRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415915
Record name 5-hydroxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3414-19-5
Record name 5-hydroxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where has 5-hydroxy-1H-indole-3-carbaldehyde been found in nature?

A1: this compound has been isolated from several natural sources.

  • It was found alongside other indole alkaloids in the traditional Chinese medicine Chansu [].
  • It was also identified as a constituent of the Thai marine sponge Hyrtios erectus, along with various sesterterpenes and other compounds [].

Q2: Has this compound exhibited any notable biological activity in scientific studies?

A: While this compound was isolated from both Chansu [] and Hyrtios erectus [], only the study utilizing Hyrtios erectus extracts reported biological activity for the compound.

    Q3: What other research would be beneficial regarding this compound?

    A3: Further research is needed to fully understand the potential of this compound.

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